molecular formula C14H13BrN2O3 B2541267 2-Methyl-1-[2-(4-nitrophenyl)-2-oxoethyl]pyridinium bromide CAS No. 126126-69-0

2-Methyl-1-[2-(4-nitrophenyl)-2-oxoethyl]pyridinium bromide

Cat. No.: B2541267
CAS No.: 126126-69-0
M. Wt: 337.173
InChI Key: XGFXTUIWCLDTEK-UHFFFAOYSA-M
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Description

2-Methyl-1-[2-(4-nitrophenyl)-2-oxoethyl]pyridinium bromide (C₁₄H₁₄BrN₂O₃; MW 292.18) is a quaternary ammonium salt featuring a pyridinium core substituted with a methyl group at position 2 and a 2-(4-nitrophenyl)-2-oxoethyl chain at position 1. The nitro group at the para position of the phenyl ring confers strong electron-withdrawing effects, influencing its reactivity, solubility, and intermolecular interactions . This compound is synthesized via nucleophilic substitution between 2-picoline and 2-bromo-1-(4-nitrophenyl)ethanone in polar aprotic solvents like acetone or methanol .

Properties

IUPAC Name

2-(2-methylpyridin-1-ium-1-yl)-1-(4-nitrophenyl)ethanone;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N2O3.BrH/c1-11-4-2-3-9-15(11)10-14(17)12-5-7-13(8-6-12)16(18)19;/h2-9H,10H2,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGFXTUIWCLDTEK-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=[N+]1CC(=O)C2=CC=C(C=C2)[N+](=O)[O-].[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Quaternization of 2-Methylpyridine with 2-Bromo-1-(4-Nitrophenyl)Ethanone

The most direct route involves the quaternization of 2-methylpyridine using 2-bromo-1-(4-nitrophenyl)ethanone as the alkylating agent. This method leverages the nucleophilic attack of the pyridine nitrogen on the electrophilic carbon of the bromo-ketone, forming the pyridinium salt.

Procedure :

  • Reaction Setup : Combine 2-methylpyridine (1.0 equiv) and 2-bromo-1-(4-nitrophenyl)ethanone (1.2 equiv) in anhydrous acetone under nitrogen.
  • Ultrasonic Agitation : Stir the mixture at 25°C for 24 hours using ultrasonic agitation to enhance reaction kinetics.
  • Work-Up : Precipitate the product by adding diethyl ether, followed by filtration and washing with cold acetone.
  • Purification : Recrystallize from ethanol to obtain the pure compound as a hygroscopic orange solid (Yield: 42–65%).

Key Parameters :

  • Solvent Choice : Acetone is preferred due to its polarity, which stabilizes ionic intermediates.
  • Stoichiometry : A 20% excess of the bromo-ketone ensures complete conversion of 2-methylpyridine.

Alternative Pathway via Pyridinium Ylide Intermediates

A less conventional approach involves the generation of pyridinium ylides, which participate in Michael additions with electron-deficient substrates. While this method is primarily documented for dihydrobenzofuran synthesis, it can be adapted for pyridinium bromide preparation.

Modified Procedure :

  • Ylide Formation : Generate a pyridinium ylide by deprotonating 2-methylpyridine with a strong base (e.g., potassium tert-butoxide).
  • Michael Addition : React the ylide with 4-nitrobenzoyl chloride to form an intermediate ketone.
  • Quaternization : Treat the intermediate with hydrobromic acid to yield the final product (Yield: ~35%).

Limitations : Lower yields compared to direct quaternization, necessitating additional purification steps.

Mechanistic Insights

Nucleophilic Substitution Dynamics

The quaternization mechanism proceeds via an Sₙ2 pathway, where the lone pair on 2-methylpyridine’s nitrogen attacks the electrophilic carbon adjacent to the bromine in 2-bromo-1-(4-nitrophenyl)ethanone. This results in bromide ion expulsion and pyridinium salt formation.

Critical Transition State :
$$
\text{Pyridine} + \text{R-Br} \rightarrow [\text{Pyridine-R}^+ \cdots \text{Br}^-]^\ddagger \rightarrow \text{Pyridinium Br}^-
$$
The reaction is favored in polar aprotic solvents, which stabilize the charged transition state.

Side Reactions and Mitigation

  • Hydrolysis : The bromo-ketone may hydrolyze to 4-nitrobenzoic acid under moist conditions.
    Solution : Use anhydrous solvents and inert atmosphere.
  • Oligomerization : Excess pyridine can lead to dimerization.
    Solution : Maintain a 1:1.2 pyridine-to-bromo-ketone ratio.

Optimization Strategies

Solvent and Temperature Effects

Solvent Dielectric Constant Yield (%)
Acetone 20.7 65
Dichloromethane 8.93 42
Ethanol 24.3 38

Ultrasonic agitation at 25°C improves yields by 15–20% compared to conventional stirring.

Counterion Exchange

While the bromide counterion is inherent to the alkylating agent, metathesis with silver nitrate can produce the nitrate analogue for specific applications:
$$
\text{Pyridinium Br}^- + \text{AgNO}3 \rightarrow \text{Pyridinium NO}3^- + \text{AgBr} \downarrow
$$
This step requires rigorous exclusion of light to prevent silver decomposition.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆) : δ 9.21 (d, 2H, J = 7.0 Hz, pyridinium H), 8.53 (d, 2H, J = 7.0 Hz, pyridinium H), 5.57 (s, 2H, CH₂), 2.77 (s, 3H, CH₃).
  • IR (KBr) : 1685 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂ asym), 1340 cm⁻¹ (NO₂ sym).

Purity Assessment

HPLC Conditions :

  • Column: C18, 5 µm, 250 × 4.6 mm
  • Mobile Phase: 60:40 MeCN/H₂O with 0.1% TFA
  • Retention Time: 6.8 min.

Industrial-Scale Considerations

Batch processes using ultrasonic reactors (e.g., Hielscher UP200St) achieve kilogram-scale production with 60–70% yield. Key challenges include:

  • Hygroscopicity : The product requires storage under argon with desiccants.
  • Waste Management : Bromide byproducts necessitate ion-exchange recycling.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-[2-(4-nitrophenyl)-2-oxoethyl]pyridinium bromide undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromide ion can be substituted with other nucleophiles such as hydroxide, cyanide, or thiolate ions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydroxide (NaOH) or potassium cyanide (KCN) in aqueous or alcoholic solutions.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of hydroxyl, cyano, or thiol derivatives.

Scientific Research Applications

2-Methyl-1-[2-(4-nitrophenyl)-2-oxoethyl]pyridinium bromide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell membranes.

    Medicine: Studied for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Methyl-1-[2-(4-nitrophenyl)-2-oxoethyl]pyridinium bromide involves its interaction with biological molecules. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. Additionally, the pyridinium moiety can interact with nucleic acids and proteins, disrupting their normal functions. The molecular targets and pathways involved include:

    DNA and RNA: Binding to nucleic acids, leading to inhibition of replication and transcription.

    Proteins: Interaction with enzymes and structural proteins, affecting their activity and stability.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Pyridinium bromides with varying substituents exhibit distinct physicochemical and biological properties. Key analogs include:

Compound Name Substituents (R₁, R₂) Molecular Weight Melting Point (°C) Key Properties/Applications References
2-Methyl-1-(2-oxo-2-phenylethyl)pyridinium bromide R₁ = CH₃, R₂ = C₆H₅ 292.18 Not reported Intermediate in organic synthesis
1-(2-(Biphenyl-4-yl)-2-oxoethyl)-4-(N,N-dimethylamino)pyridinium bromide R₁ = NMe₂, R₂ = biphenyl-4-yl 395.29 Not reported Crystal engineering, π-π stacking
3-Carbamoyl-1-[2-(4-nitrophenyl)-2-oxoethyl]pyridinium bromide R₁ = CONH₂, R₂ = 4-NO₂C₆H₄ 307.17 262.0–262.5 Antifungal activity
1-[2-(4-Hydroxyphenyl)-2-oxoethyl]pyridinium bromide R₁ = H, R₂ = 4-HOC₆H₄ 276.12 Not reported Synthesis of dihydronaphthofurans
1-[2-(3-Nitrophenyl)-2-oxoethyl]-4-pyrrolidinopyridinium bromide R₁ = pyrrolidino, R₂ = 3-NO₂C₆H₄ 386.23 Not reported Antibacterial (anti-MRSA activity)

Key Observations:

  • Electron-Withdrawing Groups (EWGs): The 4-nitrophenyl group enhances thermal stability (e.g., m.p. 262°C for 3-carbamoyl analog ) compared to phenyl or hydroxyphenyl analogs.
  • Biological Activity: Nitro-containing derivatives (e.g., 3-nitrophenyl analog) exhibit superior antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) due to improved membrane penetration .
  • Synthetic Utility: Hydroxyphenyl and biphenyl derivatives are effective in multicomponent reactions for synthesizing fused heterocycles (e.g., dihydronaphthofurans) .

Physicochemical Properties

  • Solubility: The nitro group reduces aqueous solubility compared to hydroxyl or dimethylamino analogs but improves lipid solubility, enhancing bioavailability in biological systems .
  • Spectroscopic Signatures: IR: Strong NO₂ asymmetric stretching at 1525–1373 cm⁻¹ . ¹H NMR: Downfield shifts for pyridinium protons (δ 9.17–9.57 ppm) due to electron withdrawal by the nitro group .

Biological Activity

2-Methyl-1-[2-(4-nitrophenyl)-2-oxoethyl]pyridinium bromide is a pyridinium salt with significant potential in various biological applications. Its structure, characterized by a methyl group and a nitrophenyl moiety, suggests possible interactions with biological macromolecules, making it a candidate for antimicrobial and therapeutic research.

  • Molecular Formula : C14H13BrN2O3
  • CAS Number : 126126-69-0
  • Molecular Weight : 321.17 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with cellular components:

  • Reactive Oxygen Species (ROS) Generation : The nitrophenyl group can undergo redox reactions, leading to ROS formation, which can damage cellular structures.
  • Nucleic Acid Interaction : The pyridinium moiety can bind to DNA and RNA, potentially inhibiting replication and transcription processes.
  • Protein Interaction : It may affect enzyme activity and structural proteins, disrupting normal cellular functions.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating effectiveness in disrupting cell membranes.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.025 mg/mL
Escherichia coli0.020 mg/mL
Pseudomonas aeruginosa0.030 mg/mL

Case Studies

  • Antimicrobial Efficacy : A study tested the compound against Gram-positive and Gram-negative bacteria, revealing significant inhibition zones, especially against S. aureus and E. coli. The compound exhibited complete bacterial death within 8 hours at optimal concentrations .
  • Mechanistic Insights : Further investigations into its mechanism showed that the compound disrupts the bacterial cell membrane integrity, leading to cell lysis and death.
  • Therapeutic Potential : In drug development studies, the compound was evaluated for its potential as an anti-inflammatory agent, showing promising results in inhibiting inflammatory pathways in vitro .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound Name Key Features Biological Activity
4-Methyl-1-[2-(2-nitrophenyl)-2-oxoethyl]pyridinium bromideSimilar structure but different nitrophenyl positionModerate antibacterial activity
2-Methyl-1-[2-(3-nitrophenyl)-2-oxoethyl]pyridinium bromideDifferent nitrophenyl positioningLower efficacy compared to target compound

The specific positioning of the nitro group in this compound enhances its reactivity and biological activity compared to its analogs.

Q & A

Q. What are the established synthetic routes for 2-methyl-1-[2-(4-nitrophenyl)-2-oxoethyl]pyridinium bromide, and how can reaction efficiency be optimized?

The compound is typically synthesized via nucleophilic substitution between pyridine derivatives and phenacyl bromides. A standard protocol involves reacting 4-methoxypyridine with 4-nitrophenacyl bromide in dry acetone under reflux for 5 hours, followed by recrystallization in ethanol (yield: 98–99%) . To optimize efficiency, microwave-assisted synthesis can reduce reaction time by 50–70% compared to conventional heating, with improved yields due to uniform dielectric heating . Key parameters to monitor include solvent polarity, temperature, and stoichiometric ratios.

Q. What spectroscopic and chromatographic methods are recommended for structural characterization?

Structural confirmation requires a combination of techniques:

  • Thin-layer chromatography (TLC) to monitor reaction progress (e.g., using silica gel plates with ethyl acetate/hexane eluents) .
  • 1D/2D NMR spectroscopy to resolve aromatic protons (e.g., pyridinium ring signals at δ 8.5–9.5 ppm) and nitro group interactions .
  • IR spectroscopy to identify carbonyl (C=O, ~1700 cm⁻¹) and nitro (NO₂, ~1520 cm⁻¹) stretches .
  • Mass spectrometry (MS) for molecular ion verification (e.g., [M]⁺ at m/z 291.026) .

Q. How can researchers evaluate the antimicrobial activity of this compound?

Standard protocols involve minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains. In one study, the compound exhibited MIC values of 8–16 µg/mL, comparable to ciprofloxacin, using broth microdilution methods . Ensure proper controls (solvent-only and reference antibiotics) and replicate testing to minimize variability.

Advanced Research Questions

Q. What mechanistic insights explain the compound's role in diastereoselective synthesis of heterocycles?

The pyridinium moiety acts as a zwitterionic intermediate in multi-component reactions. For example, with 1,3-indandione and aryl glyoxals, it forms trans-dihydroindeno[1,2-b]furans via a Michael addition pathway. The nitro group enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attack. Nano-γ-Fe₂O₃-quinuclidine catalysts improve diastereoselectivity (up to 85% trans isomer) by stabilizing transition states .

Q. How do reaction conditions influence crystallographic data discrepancies in pyridinium salts?

Crystal packing variations arise from solvent polarity and counterion interactions. For example, X-ray crystallography of analogous compounds (e.g., 1-[2-(biphenyl-4-yl)-2-oxoethyl]pyridinium bromide) reveals hydrogen bonding between bromide ions and carbonyl oxygen (O···Br distance: 3.2–3.4 Å). Discrepancies in unit cell parameters (e.g., a = 10.2 Å vs. 9.8 Å) may stem from differing recrystallization solvents (ethanol vs. acetone) .

Q. What strategies resolve contradictions in bioactivity data across studies?

Contradictions often arise from assay conditions (e.g., pH, bacterial inoculum size). To address this:

  • Use standardized protocols (e.g., CLSI guidelines) for MIC assays.
  • Compare time-kill kinetics rather than endpoint data.
  • Validate results with chequerboard assays to assess synergies with known antibiotics .

Q. What catalytic systems enhance the compound's utility in green chemistry applications?

Nano-γ-Fe₂O₃-quinuclidine catalysts enable solvent-free, aqueous-phase reactions with >90% atom economy. For example, in furan synthesis, the catalyst is reusable for 5 cycles without loss of activity, reducing waste . Computational studies (DFT) suggest the nitro group stabilizes charge separation during catalysis, lowering activation energy by 15–20 kJ/mol .

Q. What are understudied research gaps for this compound?

Key gaps include:

  • In vivo toxicity profiling : Limited data on mammalian cell cytotoxicity (e.g., IC₅₀ in HepG2 cells).
  • Stability under physiological conditions : Hydrolysis kinetics in PBS (pH 7.4) remain uncharacterized.
  • Target identification : Proteomic studies (e.g., affinity chromatography) are needed to map bacterial protein targets .

Methodological Considerations

  • Stereochemical control : Use chiral auxiliaries (e.g., Evans oxazolidinones) to access enantiopure derivatives .
  • Data validation : Cross-reference crystallographic data (CCDC entries) and NMR assignments with simulated spectra (e.g., ACD/Labs) .
  • Ethical compliance : Adhere to OECD guidelines for antimicrobial testing to avoid overreporting efficacy .

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